2,4'-ジヒドロキシベンゾフェノン

概要

説明

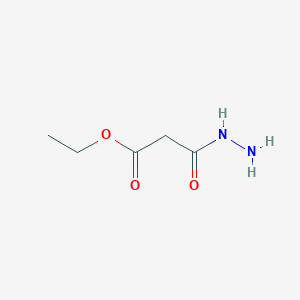

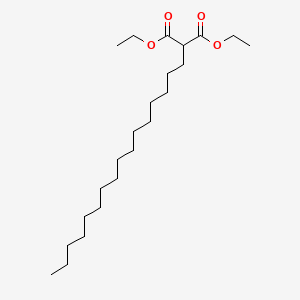

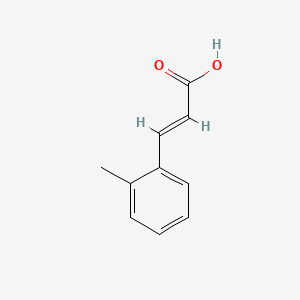

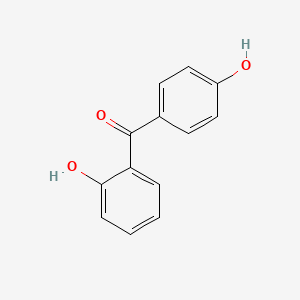

2,4'-ジヒドロキシベンゾフェノン、別名(2-ヒドロキシフェニル)(4-ヒドロキシフェニル)メタノンは、分子式C13H10O3、分子量214.22 g/molの有機化合物です 。この化合物は、ベンゾフェノン構造のフェニル環に2つのヒドロキシル基が結合しているのが特徴です。そのユニークな化学的特性により、様々な科学的および産業的な用途で広く使用されています。

2. 製法

合成ルートと反応条件: 2,4'-ジヒドロキシベンゾフェノンの合成は、一般的に置換フェノールのベンゾイル化により行われます。 一般的な方法の1つは、無水塩化アルミニウムを触媒として、無水条件下でフェニルエステルをヒドロキシケトンに転位させるFries転位です 。反応は以下のように進行します。

ベンゾイル化: フェノールをピリジンなどの塩基の存在下でベンゾイルクロリドと反応させて、ベンゾエートを生成します。

Fries転位: 次に、ベンゾエートを無水塩化アルミニウムで処理すると、2,4'-ジヒドロキシベンゾフェノンが生成されます。

工業的生産方法: 2,4'-ジヒドロキシベンゾフェノンの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、連続フロー反応器と最適化された反応条件を用いて、高収率で高純度の製品を確保しています。

3. 化学反応の分析

反応の種類: 2,4'-ジヒドロキシベンゾフェノンは、以下を含む様々な化学反応を起こします。

酸化: ヒドロキシル基は酸化されてキノンを生成します。

還元: カルボニル基は還元されてアルコールを生成します。

置換: ヒドロキシル基は求核置換反応に関与します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。

置換: 塩基の存在下でハロアルカンやアシルクロリドなどの試薬を使用します。

生成される主な生成物:

酸化: キノンの生成。

還元: ベンジルアルコール誘導体の生成。

置換: エーテルやエステルの生成。

4. 科学研究における用途

2,4'-ジヒドロキシベンゾフェノンは、以下のものを含む科学研究において幅広い用途を持っています。

化学: 有機合成の構成単位として、また様々な化学反応における試薬として使用されています。

生物学: 抗酸化作用や抗菌作用など、潜在的な生物活性について研究されています。

医学: 薬物開発における潜在的な用途や、日焼け止めにおけるUV吸収剤として研究されています。

科学的研究の応用

(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential use in drug development and as a UV-absorbing agent in sunscreens.

Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

作用機序

2,4'-ジヒドロキシベンゾフェノンの作用機序は、様々な分子標的や経路との相互作用を含みます。ヒドロキシル基は生物分子と水素結合を形成し、その構造と機能に影響を与えます。 さらに、この化合物はUV吸収剤として作用し、材料や生物系をUV放射から保護します .

類似化合物:

(2-ヒドロキシフェニル)フェニルメタノン:

(2-ヒドロキシフェニル)(4-メチルフェニル)メタノン: 第2のフェニル環にヒドロキシル基の代わりにメチル基を持っています.

独自性: 追加のヒドロキシル基により水素結合能力が向上し、類似化合物と比較して抗酸化剤やUV吸収剤としてより効果的になります .

生化学分析

Biochemical Properties

2,4’-Dihydroxybenzophenone has been found to interact with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD2) signaling pathway . This interaction reduces the production of mitochondrial reactive oxygen species (mtROS), which are involved in inflammatory responses .

Cellular Effects

In cellular contexts, 2,4’-Dihydroxybenzophenone has demonstrated significant effects. It has been shown to reduce the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-12 (IL-12) in RAW 264.7 macrophages . Furthermore, it has been found to stimulate the β-Catenin signaling pathway, promoting osteoblast differentiation and activation in MC3T3-E1 preosteoblast cells .

Molecular Mechanism

The molecular mechanism of 2,4’-Dihydroxybenzophenone involves binding to the hydrophobic pocket of MD2, blocking the dimerization of TLR4 . This interaction inhibits the TLR4/MD2 signaling pathway, reducing the level of mtROS production .

Temporal Effects in Laboratory Settings

While specific temporal effects of 2,4’-Dihydroxybenzophenone in laboratory settings have not been extensively reported, studies have shown that it can effectively reduce inflammatory responses induced by lipopolysaccharide (LPS) and endotoxemia .

Dosage Effects in Animal Models

In animal models, 2,4’-Dihydroxybenzophenone has shown protective effects against acetaminophen-induced hepatotoxicity . Specific dosage effects and thresholds have not been extensively reported.

Metabolic Pathways

Its ability to inhibit the TLR4/MD2 signaling pathway suggests it may influence pathways related to inflammation and oxidative stress .

Subcellular Localization

It has been shown to increase the total expression of β-catenin in the cytosol and markedly increase the localization of β-catenin into the nucleus .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, where phenyl esters are rearranged to hydroxy ketones using anhydrous aluminum chloride as a catalyst under neat conditions . The reaction proceeds as follows:

Benzoylation: Phenol is reacted with benzoyl chloride in the presence of a base such as pyridine to form phenyl benzoate.

Fries Rearrangement: The phenyl benzoate is then subjected to anhydrous aluminum chloride, leading to the formation of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone.

Industrial Production Methods: Industrial production of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of ethers or esters.

類似化合物との比較

(2-Hydroxyphenyl)phenylmethanone:

(2-Hydroxyphenyl)(4-methylphenyl)methanone: Contains a methyl group instead of a hydroxyl group on the second phenyl ring.

Uniqueness: The additional hydroxyl group provides increased hydrogen bonding capacity, making it more effective as an antioxidant and UV absorber compared to similar compounds .

特性

IUPAC Name |

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKZYIAFUBPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277556 | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-12-2 | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6FT7G2A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。